N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine
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Overview
Description
N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine typically involves the reaction of quinazoline derivatives with benzylamine and cyclopentylamine. The process often includes multiple steps such as nucleophilic substitution and cyclization reactions. Common reagents used in the synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction conditions usually involve heating the mixture to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclopentyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial activity.
Quinazoline-2,4,6-triamine derivatives: Studied for their antiprotozoal properties.
Uniqueness
N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine stands out due to its unique combination of benzyl and cyclopentyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications, particularly in developing new therapeutic agents .
Properties
IUPAC Name |
4-N-benzyl-2-N-cyclopentylquinazoline-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-15(9-3-1)14-21-19-17-12-6-7-13-18(17)23-20(24-19)22-16-10-4-5-11-16/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H2,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCSPIIELLTMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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